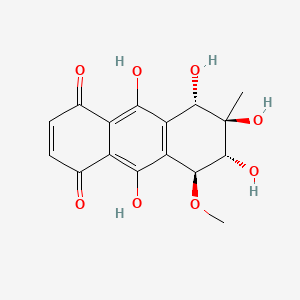
5,6,7,9,10-Pentahydroxy-8-methoxy-6-methyl-5,6,7,8-tetrahydroanthracene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione is a complex organic compound characterized by its multiple hydroxyl groups and a methoxy group attached to an anthracene-dione core. This compound is notable for its chiral centers, which contribute to its unique stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst use.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The anthracene-dione core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the anthracene-dione core can participate in redox reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione: shares similarities with other anthracene derivatives, such as:
Uniqueness
The uniqueness of (1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other anthracene derivatives.
Propriétés
Numéro CAS |
98670-84-9 |
|---|---|
Formule moléculaire |
C16H16O8 |
Poids moléculaire |
336.29 g/mol |
Nom IUPAC |
(5S,6R,7R,8S)-6,7,8,9,10-pentahydroxy-5-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O8/c1-16(23)14(21)10-9(13(24-2)15(16)22)11(19)7-5(17)3-4-6(18)8(7)12(10)20/h3-4,13-15,19-23H,1-2H3/t13-,14-,15+,16+/m0/s1 |
Clé InChI |
IGGKQCNPZVWKCO-CAOSSQGBSA-N |
SMILES isomérique |
C[C@@]1([C@@H]([C@H](C2=C([C@@H]1O)C(=C3C(=O)C=CC(=O)C3=C2O)O)OC)O)O |
SMILES canonique |
CC1(C(C(C2=C(C1O)C(=C3C(=O)C=CC(=O)C3=C2O)O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



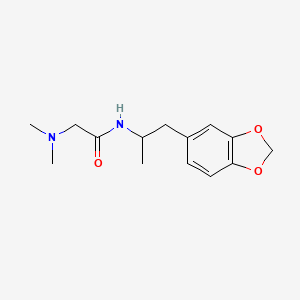
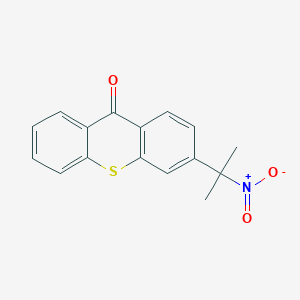
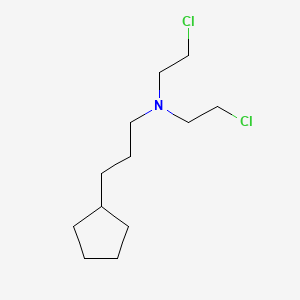
![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
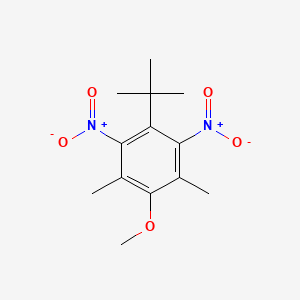
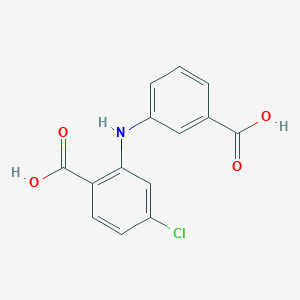
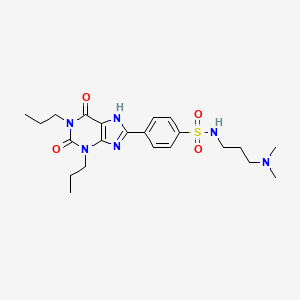

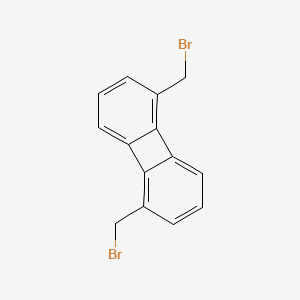
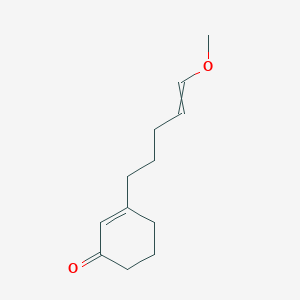
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)

